molecular formula C11H15NO B11783438 4-(p-Tolyl)pyrrolidin-3-ol

4-(p-Tolyl)pyrrolidin-3-ol

Cat. No.: B11783438
M. Wt: 177.24 g/mol
InChI Key: PXCKCWCEMRICIK-UHFFFAOYSA-N
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Description

4-(p-Tolyl)pyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a p-tolyl group at the 4-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Tolyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the p-tolyl and hydroxyl groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and aldehyde, the pyrrolidine ring can be formed through a cyclization reaction, followed by functionalization to introduce the p-tolyl and hydroxyl groups .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-(p-Tolyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-(p-Tolyl)pyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(p-Tolyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

    Pyrrolidine: A basic structure without the p-tolyl and hydroxyl groups.

    Prolinol: A pyrrolidine derivative with a hydroxyl group at the 2-position.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

Uniqueness: 4-(p-Tolyl)pyrrolidin-3-ol is unique due to the presence of both the p-tolyl and hydroxyl groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-(4-methylphenyl)pyrrolidin-3-ol

InChI

InChI=1S/C11H15NO/c1-8-2-4-9(5-3-8)10-6-12-7-11(10)13/h2-5,10-13H,6-7H2,1H3

InChI Key

PXCKCWCEMRICIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CNCC2O

Origin of Product

United States

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